Talsaclidine

Muscarinic receptor pharmacology Functional selectivity Receptor efficacy

Talsaclidine (WAL-2014) is a muscarinic acetylcholine receptor agonist that acts as a full agonist at the M1 subtype and a partial agonist at the M2 and M3 subtypes [3.0.CO;2-L" target="_blank">1]. The compound is characterized by a nearly specific interaction with muscarinic receptors, showing only weak binding affinity for α1- and nicotinic receptors.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 147025-53-4
Cat. No. B017092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalsaclidine
CAS147025-53-4
Synonyms(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane; 
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC#CCOC1CN2CCC1CC2
InChIInChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1
InChIKeyXVFJONKUSLSKSW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talsaclidine (CAS 147025-53-4): A Functionally Preferential M1 Muscarinic Agonist for Alzheimer's Research and Cholinergic Pharmacology Studies


Talsaclidine (WAL-2014) is a muscarinic acetylcholine receptor agonist that acts as a full agonist at the M1 subtype and a partial agonist at the M2 and M3 subtypes [1]. The compound is characterized by a nearly specific interaction with muscarinic receptors, showing only weak binding affinity for α1- and nicotinic receptors [2]. Talsaclidine is a small molecule (molecular weight 165.23 g/mol) with the IUPAC name (3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane [3]. It has been investigated in clinical trials up to Phase II/III for the treatment of Alzheimer's disease [4].

Why Talsaclidine Cannot Be Replaced by Generic M1 Agonists: Functional Selectivity and Clinical Divergence


The muscarinic agonist class exhibits profound functional heterogeneity that precludes simple substitution. Talsaclidine demonstrates a specific functional profile—full agonism at M1 receptors combined with partial agonism at M2 and M3 subtypes—that distinguishes it mechanistically from both historical agonists (carbachol, arecoline, oxotremorine) and other M1-preferring agents such as sabcomeline, xanomeline, and cevimeline [1]. Critically, sabcomeline has been shown to possess less pronounced functional M1 selectivity in pharmacological assays, with central activation and cholinergic side effects occurring in the same dose range in rabbit EEG studies, unlike talsaclidine where central activation occurs at a 10-fold lower dose than M3-mediated side effects [2]. Furthermore, talsaclidine's ability to decrease cerebrospinal fluid Aβ42 levels by 19% in Alzheimer's patients (p < 0.001) represents a biomarker effect not uniformly documented across all M1 agonists [3]. These pharmacological and clinical divergences mean that substituting talsaclidine with another in-class compound introduces uncontrolled variables in both receptor subtype activation patterns and functional outcomes, rendering generic substitution scientifically invalid for research and clinical investigation purposes.

Quantitative Evidence for Talsaclidine Differentiation: Head-to-Head and Cross-Study Comparative Data


Functional M1 vs M3 Receptor Selectivity: 66.3% vs 18.6% Efficacy in CHO Cell Cytosensor Assays

In cytosensor microphysiometry assays using CHO cells expressing human muscarinic receptor subtypes, talsaclidine demonstrated substantially higher efficacy at human M1 receptors (66.3% of carbachol maximal response) compared to human M3 receptors (18.6%), with no measurable effect at M2 receptor-expressing cells [1]. This functional selectivity profile contrasts with classical agonists such as carbachol, which shows a GTP-shift of 51 at M2 receptors versus only 7.5 for talsaclidine, indicating talsaclidine's partial agonist behavior at the M2 subtype [1].

Muscarinic receptor pharmacology Functional selectivity Receptor efficacy

Talsaclidine vs Sabcomeline: 10-Fold Separation Between Central Activation and M3-Mediated Side Effects

In rabbit EEG studies, talsaclidine produced cholinomimetic central activation at a dose 10-fold lower than the dose that induced predominantly M3-mediated peripheral side effects. In contrast, sabcomeline showed no such separation—central activation and cholinergic side effects occurred within the same dose range [1]. This functional differentiation was further validated in anaesthetized guinea pigs, where sabcomeline alone induced bronchoconstriction, a finding not observed with talsaclidine under comparable conditions [1]. Clinically, unlike cholinesterase inhibitors, talsaclidine's M3-mediated gastrointestinal effects (nausea, vomiting) were not dose-limiting; instead, sweating and hypersalivation emerged as the dose-limiting adverse events [1].

Therapeutic window Adverse effect profile Functional selectivity in vivo

Cerebrospinal Fluid Aβ42 Reduction: 19% Decrease in Alzheimer's Patients Following 4-Week Treatment

In a double-blind, placebo-controlled, randomized clinical study of 40 Alzheimer's disease patients, talsaclidine treatment for 4 weeks decreased cerebrospinal fluid (CSF) levels of Aβ42 by a median of 19% compared to baseline (p < 0.001) [1]. The mean difference between pre- and post-treatment CSF Aβ42 levels was -46 ± 73 pg/ml for talsaclidine (n = 34) versus 0 ± 8 pg/ml for placebo (n = 6) (p < 0.05) [1]. Additionally, CSF Aβ40 levels remained stable during talsaclidine treatment (-0.170 ± 0.967 ng/ml) while they increased during placebo treatment (1.118 ± 1.710 ng/ml; p < 0.05) [1].

Amyloid-beta modulation Alzheimer's disease biomarker α-Secretase activation

Pharmacokinetic Profile: >95% Oral Bioavailability and 2.5-3× Brain-to-Plasma Concentration Ratio

Talsaclidine exhibits high oral bioavailability (>95% in rats) with very low interindividual variation in plasma levels [1]. The compound demonstrates good blood-brain barrier penetration, achieving 2.5- to 3-fold higher concentrations in brain tissue than in plasma [1]. This CNS-penetrant profile is supported by in vivo evidence that sympathetic activation by talsaclidine requires both M1 agonism and blood-brain barrier crossing capability [2]. The compound has low protein binding (7%) and is primarily excreted renally (86%) [3].

Oral bioavailability Blood-brain barrier penetration CNS drug delivery

M1/M2 Affinity Ratio Shift vs Classical Agonists: Preferential M1 Binding Profile

In receptor binding experiments using membrane preparations from rat tissues and CHO cells expressing human muscarinic receptor subtypes, talsaclidine showed a shift in the M1/M2 affinity ratio favoring M1 receptors compared to classical muscarinic agonists including carbachol, arecoline, and oxotremorine [1]. In phosphoinositide breakdown assays using guinea pig cerebral cortex slices, talsaclidine achieved 27.8% efficacy relative to carbachol (100%), comparable to arecoline (27.6%) but superior to RS 86 (22.1%), oxotremorine (21.6%), and McN-A-343 (14.7%) [1]. A comparative pharmacological study identified talsaclidine among historical M1-preferring agonists (alongside sabcomeline, xanomeline, WAY-132983, cevimeline, and NGX-267) but noted that newer-generation compounds exhibit higher M1/M3 selectivity [2].

Receptor binding affinity M1 selectivity Muscarinic agonist profiling

Talsaclidine: Evidence-Based Research and Industrial Application Scenarios


Alzheimer's Disease Research: Amyloid-β Modulation Studies Requiring Validated Human CSF Biomarker Data

Talsaclidine is indicated for Alzheimer's disease research protocols where modulation of CSF amyloid-β peptides is a primary endpoint. The compound has demonstrated a statistically significant 19% median reduction in CSF Aβ42 levels in a double-blind, placebo-controlled clinical study of 40 AD patients following 4-week treatment (p < 0.001), with mean change of -46 ± 73 pg/ml versus 0 ± 8 pg/ml for placebo (p < 0.05) [1]. This validated human biomarker response, coupled with in vitro evidence of α-secretase-mediated APP processing stimulation, makes talsaclidine a mechanistically characterized tool compound for amyloid hypothesis studies in Alzheimer's disease.

Comparative Muscarinic Pharmacology: M1 vs M2/M3 Functional Selectivity Profiling Studies

Talsaclidine serves as a reference standard for studies requiring quantifiable M1-preferring functional selectivity. In cytosensor assays using CHO cells expressing recombinant human receptors, talsaclidine shows 66.3% efficacy at hm1 versus 18.6% at hm3 (a 3.6-fold difference) with no measurable hm2 effect, while demonstrating an intermediate GTP-shift of 7.5 at M2 receptors compared to carbachol's 51 [1]. This differential efficacy profile, combined with the 10-fold dose separation between central M1 activation and M3-mediated side effects in rabbit EEG models (vs sabcomeline's lack of separation) [2], establishes talsaclidine as a well-characterized comparator for evaluating novel M1-preferring agonists.

CNS Pharmacokinetic Studies: Brain-Penetrant Muscarinic Agonist with High Oral Bioavailability

Talsaclidine is appropriate for CNS pharmacology studies requiring reliable oral dosing and predictable brain exposure. The compound exhibits >95% oral bioavailability in rats with low interindividual plasma variation and achieves 2.5- to 3-fold higher brain concentrations than plasma levels [1]. This favorable CNS penetration profile, confirmed by in vivo demonstration that sympathetic activation requires blood-brain barrier crossing capability [3], makes talsaclidine a suitable positive control or tool compound for evaluating brain penetration of novel muscarinic agents or for studies examining central cholinergic function.

Muscarinic Agonist Benchmarking: Historical Comparator for Evaluating Novel M1-Preferring Compounds

Talsaclidine is positioned as a key historical comparator in the pharmacological assessment of next-generation M1-preferring muscarinic agonists. A 2009 comparative study classified talsaclidine alongside sabcomeline, xanomeline, WAY-132983, cevimeline, and NGX-267 as historical M1-preferring agonists against which newer compounds (AC-42, AC-260584, 77-LH-28-1, LY-593039) demonstrate improved M1/M3 selectivity profiles [1]. This established benchmark status makes talsaclidine an essential reference compound for pharmaceutical research programs developing and validating novel M1-selective muscarinic agents.

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